molecular formula C15H18O4 B1164252 1beta,10beta-Epoxydesacetoxymatricarin CAS No. 124020-39-9

1beta,10beta-Epoxydesacetoxymatricarin

Cat. No.: B1164252
CAS No.: 124020-39-9
M. Wt: 262.3 g/mol
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Chemical Reactions Analysis

Types of Reactions: 1beta,10beta-Epoxydesacetoxymatricarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the epoxide ring and other functional groups.

    Substitution: Substitution reactions can occur at the epoxide ring or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,3S,6S,7S,10S,11R)-3,7,12-trimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-7-6-10(16)15-11(7)12-9(8(2)13(17)18-12)4-5-14(15,3)19-15/h6,8-9,11-12H,4-5H2,1-3H3/t8-,9-,11+,12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWQUBMOSXUFJB-YFRBHOLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C4(O3)C(C2OC1=O)C(=CC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@]4(O3)[C@@H]([C@H]2OC1=O)C(=CC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501106078
Record name (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124020-39-9
Record name (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124020-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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